tert-Butyl 3-((1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 1H-pyrazole-4-carbaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-((1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-((1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate .
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .
Uniqueness
tert-Butyl 3-((1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrazole ring with a pyrrolidine ring. This structural combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(1H-pyrazol-4-ylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-5-4-10(9-16)6-11-7-14-15-8-11/h7-8,10H,4-6,9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMVGPDWMFXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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